(2E)-[(2,4-difluorophenyl)sulfonyl](piperidin-2-ylidene)acetonitrile
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Overview
Description
(2E)-: (2,4-difluorophenyl)sulfonylacetonitrile is a chemical compound with the molecular formula C13H12F2N2O2S and a molecular weight of 298.31 g/mol (2,4-difluorophenyl)sulfonylacetonitrile
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 2,4-difluorobenzenesulfonyl chloride with piperidin-2-ylideneacetonitrile under controlled conditions(2,4-difluorophenyl)sulfonylacetonitrile. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The use of a suitable solvent, such as dichloromethane or tetrahydrofuran, is essential to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as reaction scale, desired purity, and cost efficiency. Purification steps, including recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
(2E)-: (2,4-difluorophenyl)sulfonylacetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents, are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfonyl chlorides and sulfonic acids.
Reduction: Formation of reduced phenyl derivatives.
Substitution: Formation of various substituted phenylsulfonyl compounds.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
(2E)-: (2,4-difluorophenyl)sulfonylacetonitrile can be compared with other similar compounds, such as (2E)- (2,4-dichlorophenyl)sulfonylacetonitrile and (2E)- (2,4-dibromophenyl)sulfonylacetonitrile . These compounds share similar structural features but differ in the nature of the halogen substituents, which can influence their chemical properties and biological activities.
Conclusion
(2E)-: (2,4-difluorophenyl)sulfonylacetonitrile is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development.
Properties
IUPAC Name |
(2E)-2-(2,4-difluorophenyl)sulfonyl-2-piperidin-2-ylideneacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O2S/c14-9-4-5-12(10(15)7-9)20(18,19)13(8-16)11-3-1-2-6-17-11/h4-5,7,17H,1-3,6H2/b13-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXLPKHRSNLSHI-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=C(C#N)S(=O)(=O)C2=C(C=C(C=C2)F)F)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN/C(=C(\C#N)/S(=O)(=O)C2=C(C=C(C=C2)F)F)/C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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